molecular formula C10H13N B1426153 4-Cyclobutylaniline CAS No. 3158-69-8

4-Cyclobutylaniline

Cat. No.: B1426153
CAS No.: 3158-69-8
M. Wt: 147.22 g/mol
InChI Key: STQVTMCLQCBATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclobutyl group attached to the para position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation reaction of cyclobutylanilines with alkynes, catalyzed by self-doped titanium dioxide under visible light . This method is advantageous due to its mild reaction conditions and high efficiency.

Industrial Production Methods

In industrial settings, this compound is typically produced through a similar annulation process, utilizing photocatalysis to achieve high yields. The use of visible light and self-doped titanium dioxide as a catalyst makes this method both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclobutyl-substituted anilines.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclobutyl-substituted anilines.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

4-Cyclobutylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylaniline in chemical reactions often involves the formation of reactive intermediates through single-electron transfer processes. For instance, in photoredox catalysis, the compound undergoes a single-electron transfer in the presence of an excited photocatalyst and visible light. This leads to the formation of reactive intermediates that participate in subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutylbenzenamine: Similar in structure but differs in the position of the cyclobutyl group.

    Cyclobutylaniline: Lacks the para-substitution on the aniline ring.

Uniqueness

4-Cyclobutylaniline is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other cyclobutyl-substituted anilines. Its ability to undergo efficient photoredox catalysis under mild conditions makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

4-cyclobutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQVTMCLQCBATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-69-8
Record name 4-cyclobutylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclobutylaniline
Reactant of Route 2
Reactant of Route 2
4-Cyclobutylaniline
Reactant of Route 3
Reactant of Route 3
4-Cyclobutylaniline
Reactant of Route 4
Reactant of Route 4
4-Cyclobutylaniline
Reactant of Route 5
4-Cyclobutylaniline
Reactant of Route 6
Reactant of Route 6
4-Cyclobutylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.